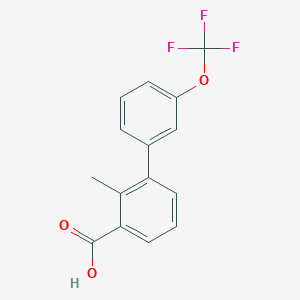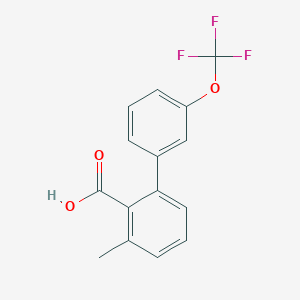
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid (MTFMPBA) is a phenolic acid derivative with a variety of potential applications in the field of scientific research. It has been found to have a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments.
科学的研究の応用
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in studies of the biochemical mechanisms of cell signaling, as well as in the study of drug metabolism. It has also been used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of certain drugs. Additionally, it has been used in studies of the biochemical pathways involved in the development of certain cancers.
作用機序
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% is believed to exert its effects by acting as an inhibitor of the enzyme cytochrome P450 2C9. This enzyme is involved in the metabolism of certain drugs, and by inhibiting its activity, 2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% can affect the metabolism of these drugs. In addition, 2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been found to have antioxidant properties, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce levels of inflammation, as well as reduce levels of certain cytokines. It has also been found to have anti-cancer effects, and has been shown to inhibit the growth of certain types of cancer cells. Additionally, it has been found to have anti-diabetic effects, and has been shown to reduce levels of glucose in the blood.
実験室実験の利点と制限
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily measured. Additionally, it has a wide range of biochemical and physiological effects, making it an attractive option for research into various biochemical pathways. However, it also has some limitations. Its effects can vary depending on the dose and the organism being studied, and it can be difficult to control the concentration of 2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% in a laboratory setting.
将来の方向性
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has potential for use in a variety of scientific research applications. It could be used to further investigate the biochemical pathways involved in the development of certain cancers, as well as to study the effects of certain drugs on the metabolism of those drugs. Additionally, it could be used to study the effects of certain drugs on inflammation and cytokine levels, as well as to further investigate its anti-diabetic effects. Finally, it could be used to study the effects of 2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% on other biochemical pathways, such as those involved in the metabolism of other drugs or the development of other diseases.
合成法
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized from 2-methyl-3-hydroxybenzoic acid by a two-step process. First, the acid is reacted with 3-trifluoromethoxybenzoyl chloride to form the corresponding ester. This is then hydrolyzed with aqueous sodium hydroxide to form 2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%.
特性
IUPAC Name |
2-methyl-3-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQBRJPFGOBWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691761 |
Source


|
| Record name | 2-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261508-68-2 |
Source


|
| Record name | 2-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409647.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6409654.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409661.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%](/img/structure/B6409669.png)
![5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409684.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid, 95%](/img/structure/B6409689.png)
![6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409702.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%](/img/structure/B6409712.png)

![4-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409723.png)